molecular formula C10H14N2OS B14811575 (5-Cyclopropoxy-2-(methylthio)pyridin-4-YL)methanamine

(5-Cyclopropoxy-2-(methylthio)pyridin-4-YL)methanamine

Cat. No.: B14811575
M. Wt: 210.30 g/mol
InChI Key: HAMUPYOXALBNQZ-UHFFFAOYSA-N
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Description

(5-Cyclopropoxy-2-(methylthio)pyridin-4-YL)methanamine is a chemical compound with the molecular formula C10H14N2OS and a molecular weight of 210.30 g/mol . This compound features a pyridine ring substituted with a cyclopropoxy group at the 5-position, a methylthio group at the 2-position, and a methanamine group at the 4-position.

Preparation Methods

The synthesis of (5-Cyclopropoxy-2-(methylthio)pyridin-4-YL)methanamine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Detailed synthetic routes and industrial production methods are often proprietary and may involve the use of various catalysts and reagents to achieve high yields and purity .

Chemical Reactions Analysis

(5-Cyclopropoxy-2-(methylthio)pyridin-4-YL)methanamine can undergo various chemical reactions, including:

Scientific Research Applications

(5-Cyclopropoxy-2-(methylthio)pyridin-4-YL)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Cyclopropoxy-2-(methylthio)pyridin-4-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(5-Cyclopropoxy-2-(methylthio)pyridin-4-YL)methanamine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

(5-cyclopropyloxy-2-methylsulfanylpyridin-4-yl)methanamine

InChI

InChI=1S/C10H14N2OS/c1-14-10-4-7(5-11)9(6-12-10)13-8-2-3-8/h4,6,8H,2-3,5,11H2,1H3

InChI Key

HAMUPYOXALBNQZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=C1)CN)OC2CC2

Origin of Product

United States

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